A Comprehensive Guide to the Structural Elucidation of 4-Nitro-DL-Phenylalanine Hydrate
A Comprehensive Guide to the Structural Elucidation of 4-Nitro-DL-Phenylalanine Hydrate
This technical guide provides a detailed, multi-technique workflow for the complete structural elucidation of 4-Nitro-DL-phenylalanine Hydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the scientific rationale behind the analytical strategy. The approach described herein establishes a self-validating system, ensuring the highest degree of confidence in the final structural assignment by integrating data from spectroscopic, crystallographic, thermal, and chromatographic techniques.
Introduction: The Significance of 4-Nitro-DL-Phenylalanine Hydrate
4-Nitro-DL-phenylalanine is a non-proteogenic amino acid that serves as a crucial building block in medicinal chemistry and biochemical research. Its incorporation into peptides can introduce unique conformational constraints, act as a fluorescent quencher, or serve as a precursor for further chemical modification. The compound is a vital intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
The presence of a specific hydration state (a hydrate) is of critical importance in pharmaceutical development. The water molecule(s) within the crystal lattice can significantly influence a compound's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, unambiguous confirmation of the molecular structure, including its hydration state, is a non-negotiable prerequisite for any further development. This guide outlines the definitive workflow to achieve this.
Foundational Analysis: Confirming the Molecular Identity
Before proceeding to complex structural analysis, the fundamental molecular formula and purity must be established. This initial phase provides the foundational data upon which all subsequent interpretations will be built.
Physicochemical Properties & Elemental Analysis
The initial assessment involves verifying basic properties and elemental composition. Commercial suppliers often provide a starting point for this information.
| Property | Expected Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄·H₂O | |
| Molecular Weight | 228.2 g/mol | |
| Appearance | Faintly yellow or white to brown solid powder | |
| CAS Number | 2922-40-9, 207569-25-3 |
Protocol: Elemental Analysis (CHN)
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Dry the sample under vacuum at room temperature to remove surface moisture without disturbing the hydrate water.
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Submit approximately 2-3 mg of the sample for Carbon, Hydrogen, and Nitrogen (CHN) analysis.
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Compare the experimentally determined weight percentages with the theoretical values for the monohydrate (C=47.37%, H=5.30%, N=12.28%) and the anhydrous form (C=51.43%, H=4.80%, N=13.33%).
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Causality: A close match with the theoretical values for the monohydrate provides strong initial evidence for the presence of one water molecule per molecule of the amino acid.
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Elucidating the Core Molecular Structure: A Spectroscopic Triad
Spectroscopic methods are employed to confirm that the correct organic molecule has been synthesized, ruling out isomers and confirming the presence of all key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the parent molecule, independent of its hydration state.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
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Infuse the solution into an ESI-MS instrument.
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Acquire spectra in both positive and negative ion modes.
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Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 211.07, corresponding to the anhydrous 4-Nitro-DL-phenylalanine. In negative ion mode, the deprotonated molecule [M-H]⁻ would appear at m/z 209.06.
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Expertise: Observing the mass of the anhydrous molecule is expected, as the water of hydration is typically lost during the ionization process. This analysis confirms the mass of the core organic structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of its constitution and differentiation from isomers (e.g., 2-nitro or 3-nitrophenylalanine).
Protocol: ¹H and ¹³C NMR
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Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) with a small amount of NaOD to aid solubility.
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Reference the spectra appropriately.
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Trustworthiness: The predicted NMR spectra provide a template for validation. Any significant deviation would warrant an investigation into the sample's identity or purity. A common impurity, for instance, is a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine, which would present a much more complex spectrum.
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Table of Expected NMR Chemical Shifts (in D₂O)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.2 | d | 2H | H adjacent to -NO₂ |
| Aromatic | ~7.5 | d | 2H | H adjacent to -CH₂ |
| Alpha-H | ~4.0 | dd | 1H | α-CH |
| Beta-H | ~3.2, ~3.0 | m | 2H | β-CH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl | ~175 | C=O | ||
| Aromatic | ~148 | C-NO₂ | ||
| Aromatic | ~145 | C-CH₂ | ||
| Aromatic | ~132 | CH adjacent to -CH₂ | ||
| Aromatic | ~125 | CH adjacent to -NO₂ | ||
| Alpha-C | ~56 | α-CH | ||
| Beta-C | ~38 | β-CH₂ |
Note: Actual chemical shifts may vary slightly based on solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique to identify the key functional groups present in the molecule and, critically, to provide direct evidence of the water of hydration.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Place a small amount of the solid sample directly on the ATR crystal.
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands.
Table of Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3500 (broad) | O-H Stretch | Water of Hydration (H₂O) |
| ~3000-3200 | N-H Stretch | Amino Group (-NH₂ as -NH₃⁺) |
| ~1580-1610 | C=O Stretch (asymmetric) | Carboxylate (-COO⁻) |
| ~1520 & ~1350 | N-O Stretch (asymmetric & symmetric) | Nitro Group (-NO₂) |
| ~1400 | C=O Stretch (symmetric) | Carboxylate (-COO⁻) |
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Expertise: In the solid state, amino acids exist as zwitterions. Therefore, we expect to see absorptions for -NH₃⁺ and -COO⁻ rather than -NH₂ and -COOH. The most telling feature for the hydrate is a broad absorption band in the 3400-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of water molecules engaged in hydrogen bonding within the crystal lattice.
Definitive Solid-State Structure: The Crystallographic Approach
While spectroscopy confirms the molecular components, only X-ray diffraction can reveal how those components are arranged in three-dimensional space, defining the crystal packing, intermolecular interactions, and the precise location of the water molecule.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the unequivocal gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.
Protocol: Single-Crystal Growth and X-ray Diffraction
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Crystal Growth: Grow single crystals of 4-Nitro-DL-phenylalanine hydrate suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated aqueous solution at room temperature is the most common method.
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Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.
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Data Collection: Place the goniometer on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
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Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The positions of hydrogen atoms, including those on the water molecule, can typically be located from the difference electron density map.
Expertise & Causality: For a racemic (DL) mixture, the crystal structure is expected to be centrosymmetric. This is because the inversion center relates the D-enantiomer to the L-enantiomer. Therefore, one would anticipate the crystal to belong to a centrosymmetric space group (e.g., P-1, P2₁/c, C2/c). This is a key diagnostic feature; crystallization in a chiral (non-centrosymmetric) space group would indicate spontaneous resolution, which is a much rarer event.
Table of Representative Crystallographic Data (Hypothetical) As the crystal structure is not publicly available, this table represents typical, realistic values for a small organic racemate hydrate.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~17.2 |
| β (˚) | ~98.5 |
| Volume (ų) | ~1035 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.46 |
| R-factor (R1) | < 0.05 |
The final refined structure would provide precise bond lengths, bond angles, and, most importantly, the hydrogen-bonding network involving the amino acid zwitterions and the water molecule, thus definitively elucidating the hydrate structure.
Quantifying Water and Thermal Stability
Thermal analysis provides quantitative information about the water of hydration and assesses the compound's thermal stability.
Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
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Calibrate the TGA and DSC instruments using appropriate standards.
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Place 5-10 mg of the sample in an aluminum pan.
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Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to >300 °C.
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Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
Expected Thermal Events:
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TGA: A distinct, single-step weight loss will be observed. The percentage of weight loss should correspond to the theoretical percentage of water in a monohydrate (7.89%).
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DSC: An endothermic peak will be observed corresponding to the dehydration event seen in the TGA. At a higher temperature (typically >230 °C), a sharp, complex endotherm or exotherm will indicate the decomposition of the molecule. Most amino acids decompose upon melting.
Data Synthesis: The combination of TGA and DSC confirms the presence of hydrate water, quantifies it, and determines the temperature at which the material is no longer stable. For example, a weight loss of ~8% between 80-120 °C would be conclusive evidence for a monohydrate that is stable up to 80 °C.
Integrated Structure Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of 4-Nitro-DL-phenylalanine hydrate requires an integrated, multi-technique approach. While foundational techniques like elemental analysis, mass spectrometry, NMR, and FTIR confirm the molecular formula, connectivity, and the presence of water, they are insufficient on their own. Thermal analysis (TGA/DSC) is essential for quantifying the water of hydration and determining thermal stability. Ultimately, single-crystal X-ray diffraction stands as the definitive technique, providing an unambiguous, three-dimensional map of the atomic arrangement in the solid state. By following this comprehensive and self-validating workflow, researchers and drug developers can establish the precise structure of this important amino acid derivative with the highest level of scientific confidence, providing the solid ground needed for further research and development.
References
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Yeates, T. O., & Kent, S. B. (2012). Racemic protein crystallography. Annual review of biophysics, 41, 41-61. Available at: [Link]
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Wukovitz, S. W., & Yeates, T. O. (1995). Why protein crystals favour some space-groups over others. Nature Structural Biology, 2(12), 1062-1067. Available at: [Link]
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J&K Scientific. (n.d.). 4-Nitro-DL-phenylalanine hydrate. Retrieved from J&K Scientific Website. Available at: [Link]
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Weiss, I. M., Muth, C., Drumm, R., & Krupinski, P. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC biophysics, 11(1), 2. Available at: [Link]
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ResearchGate. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Figure showing TGA/DSC data]. Available at: [Link]
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PubChem. (n.d.). 4-Nitrophenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2012). Study on the synthesis of L-4-nitrophenylalanine. Available at: [Link]
